molecular formula C13H10N6O2S B6171927 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide CAS No. 2126749-48-0

4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide

Cat. No. B6171927
CAS RN: 2126749-48-0
M. Wt: 314.3
InChI Key:
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Description

4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide (4-ACPS) is an organic compound that has been studied for its potential use as a therapeutic agent. This compound has been found to possess a wide range of activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 4-ACPS has been studied for its ability to modulate the activity of various enzymes, receptors, and pathways, and has been found to have a variety of beneficial effects.

Scientific Research Applications

4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide has been studied for its potential use in various scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its ability to modulate the activity of various enzymes, receptors, and pathways. 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. It has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory molecules. Additionally, 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide has been found to inhibit the activity of various cancer-causing enzymes, such as epidermal growth factor receptor (EGFR), and has been found to inhibit the replication of various viruses, such as HIV and herpes simplex virus.

Mechanism of Action

The mechanism of action of 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide is complex and involves the modulation of various enzymes, receptors, and pathways. 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. It has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory molecules. Additionally, 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide has been found to inhibit the activity of various cancer-causing enzymes, such as epidermal growth factor receptor (EGFR), and has been found to inhibit the replication of various viruses, such as HIV and herpes simplex virus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide have been studied in various animal models. 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide has been found to reduce inflammation and pain in mice, and to reduce the growth of cancer cells in vitro. Additionally, 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide has been found to inhibit the replication of various viruses, such as HIV and herpes simplex virus. 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide has also been found to reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, and to reduce the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Advantages and Limitations for Lab Experiments

The advantages of using 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide in laboratory experiments include its ability to modulate the activity of various enzymes, receptors, and pathways, and its ability to reduce inflammation and pain in mice. Additionally, 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide has been found to inhibit the replication of various viruses, such as HIV and herpes simplex virus. The limitations of using 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide in laboratory experiments include its potential toxicity, as well as its potential to interact with other drugs and compounds.

Future Directions

The future directions of research on 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide include further investigation into its potential therapeutic effects, its potential toxicity, and its potential interactions with other drugs and compounds. Additionally, further research is needed to determine the exact mechanism of action of 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide, as well as its potential applications in various diseases and conditions. Finally, further research is needed to determine the optimal dose and route of administration of 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide for various therapeutic applications.

Synthesis Methods

4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide can be synthesized through a variety of methods, including the reaction of 4-aminobenzene-1-sulfonamide with cyanoacetic acid, the reaction of 4-aminobenzene-1-sulfonamide with 2-cyano-5-aminopyrrolidine, and the reaction of 4-aminobenzene-1-sulfonamide with 2-cyano-7H-pyrrolo[2,3-d]pyrimidine. The most common method for synthesizing 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide involves the reaction of 4-aminobenzene-1-sulfonamide with cyanoacetic acid, which produces the desired product in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide' involves the reaction of 2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group and subsequent reaction with 4-aminobenzenesulfonamide.", "Starting Materials": [ "2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidine", "4-nitrobenzenesulfonyl chloride", "sodium borohydride", "4-aminobenzenesulfonamide", "dimethylformamide", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide and add 4-nitrobenzenesulfonyl chloride. Stir the mixture at room temperature for several hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours to reduce the nitro group to an amino group.", "Step 3: Add 4-aminobenzenesulfonamide to the reaction mixture and stir for several hours to form the desired compound.", "Step 4: Extract the product with chloroform and wash with water.", "Step 5: Purify the product by recrystallization from a suitable solvent.", "Step 6: Characterize the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

CAS RN

2126749-48-0

Product Name

4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide

Molecular Formula

C13H10N6O2S

Molecular Weight

314.3

Purity

95

Origin of Product

United States

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